Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a quinoline core with various substituents that contribute to its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and β-ketoesters.
Esterification: The carboxylic acid group at the 3rd position is esterified using ethanol in the presence of acid catalysts like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the condensation and chlorination reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Hydroxyquinolines.
Substitution Products: Aminoquinolines and thioquinolines.
Scientific Research Applications
Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its use as a lead compound for developing new antibiotics.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves:
DNA Gyrase Inhibition: The compound inhibits the bacterial enzyme DNA gyrase, which is essential for DNA replication.
Topoisomerase IV Inhibition: It also targets topoisomerase IV, another enzyme involved in DNA replication and cell division.
Pathways: By inhibiting these enzymes, the compound disrupts bacterial DNA synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with a methyl group at the 8th position.
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Contains a fluorine atom at the 6th position.
Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Features multiple fluorine substitutions.
Uniqueness
Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a valuable compound in antibacterial research.
Biological Activity
Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 211429-74-2) is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article will explore its biological activity, including anticancer properties, antibacterial effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C14H14ClNO3, with a molecular weight of 273.72 g/mol. The compound features a chloro substituent that is significant in modulating its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound.
Case Studies
- In Vitro Studies : A study evaluated various quinoline derivatives against several cancer cell lines, including HeLa (cervical cancer) and SMMC-7721 (hepatoma). The results indicated that compounds with similar structures exhibited moderate to excellent anticancer activity. For instance, compounds with electron-donating groups showed enhanced potency compared to those with electron-withdrawing groups .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that the presence of specific functional groups significantly affects the anticancer activity. For example, the introduction of electron-donating groups at certain positions in the molecule increased cytotoxicity against cancer cells. This compound was noted for its potential as a lead compound in developing more potent anticancer agents .
Antibacterial Activity
Quinoline derivatives are also recognized for their antibacterial properties. This compound has been assessed for its effectiveness against various bacterial strains.
Research Findings
In a comparative study, several quinoline derivatives were tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggested that this compound exhibited significant antibacterial effects, particularly against resistant strains .
Summary of Biological Activities
Properties
Molecular Formula |
C14H14ClNO3 |
---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
ethyl 8-chloro-1-ethyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO3/c1-3-16-8-10(14(18)19-4-2)13(17)9-6-5-7-11(15)12(9)16/h5-8H,3-4H2,1-2H3 |
InChI Key |
OKFLLFCIVPUPHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C(=CC=C2)Cl)C(=O)OCC |
Origin of Product |
United States |
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